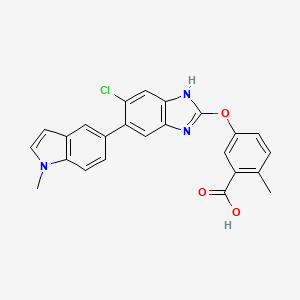
Ex229
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ex229 is a complex organic compound with the molecular formula C24H18ClN3O3 . This compound is notable for its unique structure, which includes a benzimidazole core linked to an indole moiety and a chlorinated benzene ring. It has applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
EX229, also known as “ex-229”, “EX-229 free acid”, or “5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid”, is a potent and allosteric activator of AMP-activated protein kinase (AMPK) .
Target of Action
The primary target of this compound is the AMP-activated protein kinase (AMPK), a serine/threonine protein kinase expressed in all eukaryotic cells . AMPK is a heterotrimeric complex consisting of a catalytic α subunit and two regulatory β and γ subunits . Each of these subunits has several isoforms encoded by different genes, leading to multiple tissue- and species-specific heterotrimeric combinations .
Mode of Action
This compound is an allosteric activator of AMPK, with Kds of 0.06 μM, 0.06 μM, and 0.51 μM for α1β1γ1, α2β1γ1, and α1β2γ1, respectively . It binds to the same site of AMPK as A-769662 but is five to tenfold more potent than A-769662 in cell-free assays .
Biochemical Pathways
Once activated in response to energy deficit, AMPK concomitantly inhibits ATP-consuming anabolic processes and promotes ATP-generating catabolic pathways via direct phosphorylation of multiple downstream effectors . This leads to the restoration of cellular energy balance . A growing number of energy/nutrient-independent functions of AMPK are also regularly reported, progressively expanding its role to regulation of non-metabolic cellular processes .
Result of Action
This compound activates AMPK and increases glucose uptake in isolated rat epitrochlearis muscle and in primary skeletal muscle cultures isolated from patients with myalgic encephalomyelitis/chronic fatigue syndrome (ME/CFS) . It also promotes dose-dependent increases in ACC and RAPTOR phosphorylation .
Preparation Methods
The synthesis of Ex229 typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the indole group and chlorination of the benzene ring. The final step involves the esterification of the benzoic acid moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloranyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
Ex229 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and indole-containing molecules. Compared to these compounds, Ex229 is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWSAZXFPUMKFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Ex229 exert its effects on glucose uptake in skeletal muscle?
A: this compound directly activates AMP-activated protein kinase (AMPK), a crucial enzyme involved in regulating cellular energy homeostasis. This activation has been observed in various models, including rat epitrochlearis muscle and mouse EDL and soleus muscles. [] The activation of AMPK by this compound leads to a significant increase in glucose uptake in these muscles, mimicking the effects of exercise. [] This effect has been demonstrated to be AMPK-dependent, as evidenced by the abolition of glucose uptake and ACC (acetyl-CoA carboxylase) phosphorylation in AMPK α1-/α2-catalytic subunit double-knockout myotubes treated with this compound. []
Q2: What other metabolic effects does this compound have in skeletal muscle?
A: In addition to stimulating glucose uptake, this compound also promotes fatty acid oxidation in skeletal muscle. [] This dual action on both glucose and lipid metabolism makes it a promising candidate for addressing the dysregulated energy metabolism seen in Type 2 diabetes.
Q3: How does the effect of this compound compare to other AMPK activators?
A: this compound exhibits similar potency in activating AMPK compared to other known activators such as AICAR (5-amino-4-imidazolecarboxamide riboside) and the Abbott A769662 compound. [] This suggests that this compound could be a valuable tool for studying AMPK signaling and exploring its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

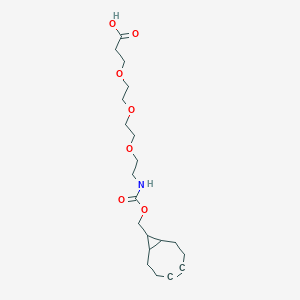
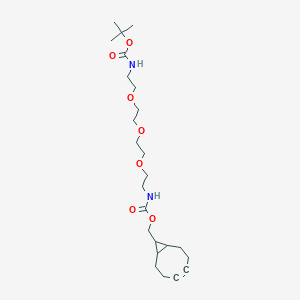

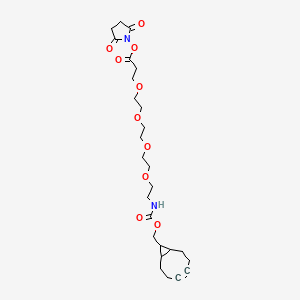
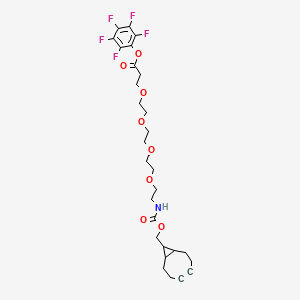

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
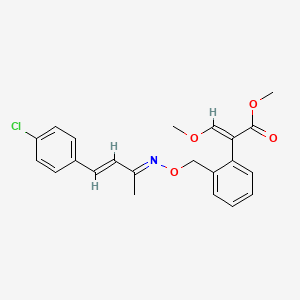


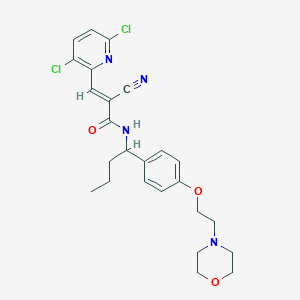
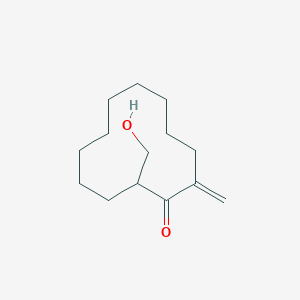
![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)
